Ethyl 2-(3,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate Ethyl 2-(3,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9009094
InChI: InChI=1S/C22H17Cl2FN2O4S/c1-3-31-22(30)17-11(2)18(20(29)26-16-7-5-4-6-15(16)25)32-21(17)27-19(28)12-8-9-13(23)14(24)10-12/h4-10H,3H2,1-2H3,(H,26,29)(H,27,28)
SMILES: CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C22H17Cl2FN2O4S
Molecular Weight: 495.3 g/mol

Ethyl 2-(3,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC9009094

Molecular Formula: C22H17Cl2FN2O4S

Molecular Weight: 495.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate -

Specification

Molecular Formula C22H17Cl2FN2O4S
Molecular Weight 495.3 g/mol
IUPAC Name ethyl 2-[(3,4-dichlorobenzoyl)amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C22H17Cl2FN2O4S/c1-3-31-22(30)17-11(2)18(20(29)26-16-7-5-4-6-15(16)25)32-21(17)27-19(28)12-8-9-13(23)14(24)10-12/h4-10H,3H2,1-2H3,(H,26,29)(H,27,28)
Standard InChI Key DXBVQLURLQJABB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Introduction

Ethyl 2-(3,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the thiophene class of compounds. Thiophenes are five-membered heterocyclic rings containing sulfur, known for their diverse applications in pharmaceuticals, materials science, and organic synthesis. The specific compound incorporates multiple functional groups, including amide, carbamate, and ester groups, which contribute to its potential biological and chemical properties.

Synthesis Steps

  • Thiophene Ring Formation: The synthesis often begins with the preparation of the thiophene ring, which can be achieved through various methods, including the Gewald reaction.

  • Introduction of Functional Groups: The introduction of the 3,4-dichlorobenzamide and 2-fluorophenylcarbamoyl groups typically involves amide and carbamate coupling reactions.

  • Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Potential Applications

  • Antimicrobial Activity: Thiophene derivatives have been explored for their antimicrobial properties, which could be enhanced by the incorporation of halogenated benzamide and fluorophenylcarbamoyl groups.

  • Cancer Research: Some thiophene compounds have been investigated for their anticancer activity, potentially due to their ability to interfere with cellular processes.

Table 2: Potential Biological Activities

ActivityPotential Mechanism
AntimicrobialInteraction with microbial enzymes or membranes
AnticancerInhibition of cellular proliferation pathways

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